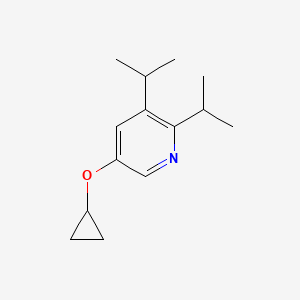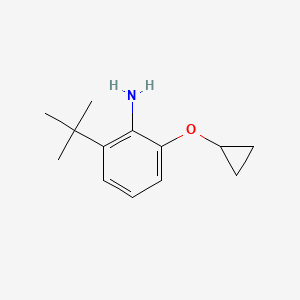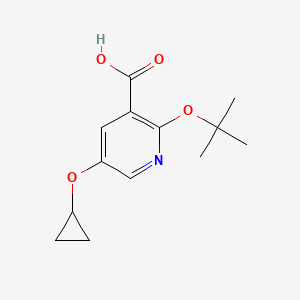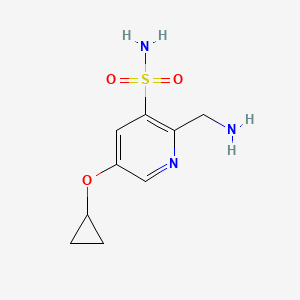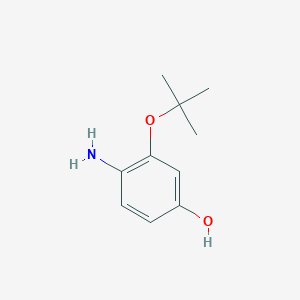
3-Amino-2-formylisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-formylisonicotinic acid is an organic compound with a unique structure that includes both an amino group and a formyl group attached to an isonicotinic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-formylisonicotinic acid typically involves multi-step organic reactions. One common method includes the nitration of isonicotinic acid, followed by reduction to introduce the amino group. The formyl group can be introduced through formylation reactions using reagents such as formic acid or formamide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
3-Amino-2-formylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields 3-Amino-2-carboxyisonicotinic acid, while reduction yields 3-Amino-2-hydroxyisonicotinic acid.
科学的研究の応用
3-Amino-2-formylisonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-Amino-2-formylisonicotinic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the formyl group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Isonicotinic acid: Lacks the amino and formyl groups, making it less reactive in certain chemical reactions.
3-Aminoisonicotinic acid: Similar but lacks the formyl group, affecting its chemical properties and reactivity.
2-Formylisonicotinic acid: Similar but lacks the amino group, influencing its interactions and applications.
Uniqueness
3-Amino-2-formylisonicotinic acid is unique due to the presence of both the amino and formyl groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its similar compounds.
特性
分子式 |
C7H6N2O3 |
|---|---|
分子量 |
166.13 g/mol |
IUPAC名 |
3-amino-2-formylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-6-4(7(11)12)1-2-9-5(6)3-10/h1-3H,8H2,(H,11,12) |
InChIキー |
BGYZPCTYSRMDKS-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(=O)O)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


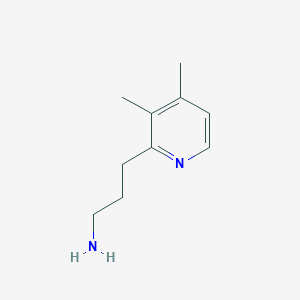
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)


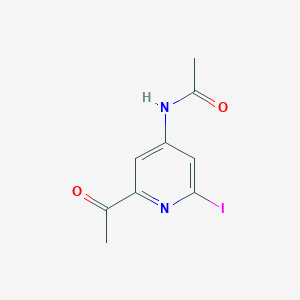

![3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
